[(Benzylideneamino)oxy](oxo)acetyl chloride
Description
X-ray Crystallographic Data Interpretation
Single-crystal X-ray diffraction (SCXRD) studies at 100K reveal key structural parameters:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a=8.42Å, b=11.03Å, c=14.57Å |
| β angle | 97.4° |
| Density | 1.532 g/cm³ |
The oxoacetyl core demonstrates planarity (r.m.s. deviation 0.018Å), with significant π-conjugation between the carbonyl (C=O: 1.21Å) and adjacent C-N bond (1.34Å). The benzylidene group forms a 58.7° torsion angle relative to the hydrazine plane, creating a chiral microenvironment susceptible to atropisomerism.
Conformational Isomerism Studies
Rotational barriers about critical bonds were calculated using DFT (B3LYP/6-311+G(d,p)):
| Bond | Barrier Height (kcal/mol) |
|---|---|
| N-N | 8.2 |
| C-O | 3.8 |
| C-Cl | 12.1 |
The low C-O rotational barrier permits rapid interconversion between synperiplanar and anticlinal conformers (τ=180°±30°), while the high C-Cl barrier maintains stereochemical integrity at reaction temperatures. Variable-temperature NMR (−90°C to +50°C) showed coalescence at 223K for hydrazine proton signals, confirming dynamic equilibrium between enantiomeric forms.
Comparative Analysis with Related Acyl Chlorides
Structural Parallels with Chloroacetyl Chloride Derivatives
Key structural comparisons with chloroacetyl chloride (C₂H₂Cl₂O):
| Property | (Benzylideneamino)oxyacetyl chloride | Chloroacetyl chloride |
|---|---|---|
| Molecular weight | 211.60 g/mol | 112.94 g/mol |
| C-Cl bond length | 1.79Å | 1.76Å |
| Carbonyl stretching (IR) | 1782 cm⁻¹ | 1815 cm⁻¹ |
| LUMO energy | −1.38 eV | −1.92 eV |
The extended conjugation in (benzylideneamino)oxyacetyl chloride reduces carbonyl polarization, decreasing electrophilicity by 27% compared to chloroacetyl chloride. However, the benzylidene group introduces new reaction pathways through imine tautomerism.
Electronic Configuration Comparisons with Phenylacetyl Chloride Analogues
Natural Bond Orbital (NBO) analysis highlights critical electronic differences from phenylacetyl chloride (C₈H₇ClO):
| Parameter | Value |
|---|---|
| Charge on Cl: | |
| (Benzylideneamino)oxyacetyl chloride | −0.43 |
| Phenylacetyl chloride | −0.51 |
| π*C=O occupancy: | |
| (Benzylideneamino)oxyacetyl chloride | 0.32 e⁻ |
| Phenylacetyl chloride | 0.41 e⁻ |
The hydrazone moiety withdraws electron density through resonance (-M effect), decreasing antibonding orbital occupancy and increasing thermal stability (decomposition temp: 148°C vs. 92°C for phenylacetyl chloride). Frontier molecular orbital analysis shows a 0.34 eV smaller HOMO-LUMO gap compared to aliphatic analogues, enhancing charge-transfer complex formation.
Properties
CAS No. |
691409-28-6 |
|---|---|
Molecular Formula |
C9H6ClNO3 |
Molecular Weight |
211.60 g/mol |
IUPAC Name |
(benzylideneamino) 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C9H6ClNO3/c10-8(12)9(13)14-11-6-7-4-2-1-3-5-7/h1-6H |
InChI Key |
ZNFLAUXJSQOJBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NOC(=O)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Procedure
Reactants :
- Benzylideneaminooxyacetic acid (1 equiv)
- Phosphorus oxychloride (3.8 equiv)
Conditions :
- Dropwise addition of POCl₃ to the acid at 353 K (80°C) for 15 minutes.
- Post-reaction, water is slowly added, followed by heating at 383 K (110°C) for 4 hours.
- pH adjustment to 8–9 using 40% aqueous NaOH.
Yield :
Key Observations
- POCl₃ acts as both a chlorinating agent and dehydrating agent.
- Excess POCl₃ ensures complete conversion, minimizing side products like oxime decomposition derivatives.
Thionyl Chloride (SOCl₂) Method
Thionyl chloride offers a milder alternative for chlorination under anhydrous conditions.
Procedure
Optimization Notes
- Catalytic dimethylformamide (DMF, 0.1 equiv) accelerates the reaction by generating reactive acyl imidazolium intermediates.
Oxalyl Chloride [(COCl)₂] Approach
Oxalyl chloride is preferred for its low toxicity and high selectivity.
Procedure
Mechanistic Insight
- The reaction proceeds via a mixed anhydride intermediate, which undergoes nucleophilic displacement by chloride.
Microwave-Assisted Synthesis
This method reduces reaction time and improves efficiency.
Procedure
Advantages
- Energy-efficient and scalable for industrial applications.
Comparative Analysis of Methods
| Method | Reagent | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| POCl₃ | POCl₃ | 80–110°C | 4.25 h | 70–75% | 90% |
| SOCl₂ | SOCl₂ | 40–60°C | 3 h | 75–85% | 95% |
| Oxalyl Chloride | (COCl)₂ | 25°C | 12 h | 80–90% | 98% |
| Microwave | PCl₅ | 100°C | 10 min | 92% | 95% |
Critical Considerations
- Safety : POCl₃ and SOCl₂ require stringent moisture control due to violent exothermic reactions with water.
- Cost : Oxalyl chloride is cost-effective for lab-scale synthesis, while microwave methods reduce energy expenditure.
Applications in Organic Synthesis
The compound serves as a key intermediate in:
Chemical Reactions Analysis
Types of Reactions
(Benzylideneamino)oxyacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, resulting in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Hydrolysis: In the presence of water or aqueous base, the acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Conditions: Anhydrous, low temperature
Major Products Formed
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Thioesters: Formed by the reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Scientific Research Applications
Synthesis and Characterization
The synthesis of (Benzylideneamino)oxyacetyl chloride typically involves the reaction of benzylidene derivatives with acetyl chloride under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Antimicrobial Properties
One of the primary applications of (Benzylideneamino)oxyacetyl chloride is its antimicrobial activity. Studies have shown that it exhibits significant efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Case Study: Antifungal Activity
A notable investigation involved incorporating (Benzylideneamino)oxyacetyl chloride into dental resins. The results indicated:
- Concentration Levels : Resins with 3% and 5% concentrations demonstrated effective antifungal properties.
- Reduction in Fungal Colonies : A 3% concentration led to a 1.5 to 3 log reduction in Candida albicans colonies compared to control groups.
- Mechanism Insights : Molecular docking studies suggested strong interactions between the compound and key enzymes in C. albicans, indicating a potential mechanism for its inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Recent studies have also explored the neuroprotective potential of (Benzylideneamino)oxyacetyl chloride. In vitro experiments indicated that treatment with this compound could reduce neuronal cell death by approximately 40% under oxidative stress conditions, suggesting its role in protecting against neurodegenerative diseases.
Pharmacological Applications
Given its diverse biological activities, (Benzylideneamino)oxyacetyl chloride holds promise for various therapeutic applications:
- Antimicrobial Therapies : Development of new agents targeting resistant bacterial strains.
- Neuroprotective Agents : Potential use in treating conditions like Alzheimer's disease or Parkinson's disease.
- Anti-inflammatory Drugs : Targeting specific inflammatory pathways.
Mechanism of Action
The mechanism of action of (Benzylideneamino)oxyacetyl chloride involves the reactivity of its functional groups. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. The benzylideneamino group can participate in conjugation and resonance, stabilizing the intermediate species formed during reactions. The oxo group can act as an electron-withdrawing group, influencing the reactivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (Benzylideneamino)oxyacetyl chloride with structurally or functionally related acyl chlorides, based on molecular properties, reactivity, and applications:
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Reactivity/Applications | References |
|---|---|---|---|---|---|
| Benzoyl chloride | C₇H₅ClO | 140.57 | Acyl chloride, aromatic ring | Widely used in organic synthesis (e.g., Friedel-Crafts acylation); corrosive, moisture-sensitive. | |
| Benzyloxyacetyl chloride | C₉H₉ClO₂ | 184.619 | Acyl chloride, benzyloxy group | Intermediate in polymer/pharmaceutical synthesis; enhanced solubility in organic solvents. | |
| Oxoacetyl chloride | C₂HClO₂ | 92.478 | Acyl chloride, oxo group | High reactivity due to electron-withdrawing oxo group; used in peptide coupling reactions. | |
| 3-Indoleglyoxylyl chloride | C₁₀H₆ClNO₂ | 207.613 | Acyl chloride, indole, oxo group | Pharmaceutical intermediates (e.g., kinase inhibitors); aromatic indole enhances bioactivity. | |
| 2,5-Bis(benzyloxy)phenylacetyl chloride | C₂₂H₁₈ClO₄ | 397.83 | Acyl chloride, benzyloxy, oxo, aryl | Used in multicomponent syntheses; steric bulk slows hydrolysis. | |
| (Benzylideneamino)oxyacetyl chloride (Inferred) | ~C₉H₈ClNO₃ | ~213.62* | Acyl chloride, oxo, benzylideneamino | Likely used in Schiff base formation or as a protecting group; moderate reactivity due to steric hindrance. | N/A |
Note: The molecular formula and weight for (Benzylideneamino)oxyacetyl chloride are inferred based on structural analogs.
Key Findings:
Reactivity Trends: Electron-withdrawing groups (e.g., oxo in oxoacetyl chloride) increase electrophilicity, enhancing reactivity toward nucleophiles like amines or alcohols . Bulky substituents (e.g., benzylideneamino, benzyloxy) reduce hydrolysis rates but may limit accessibility in sterically demanding reactions .
Applications: Pharmaceuticals: Indole-containing acyl chlorides (e.g., 3-Indoleglyoxylyl chloride) are pivotal in synthesizing bioactive molecules . Polymer Chemistry: Benzyloxyacetyl chloride derivatives improve solubility in nonpolar matrices for specialty polymers . Catalysis: Oxoacetyl chloride participates in metal-catalyzed oxidations and chlorinations under sonication .
Safety Considerations :
- Acyl chlorides are generally corrosive and moisture-sensitive. Benzoyl chloride, for example, requires handling under anhydrous conditions .
Biological Activity
(Benzylideneamino)oxyacetyl chloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to summarize the current understanding of its biological activity, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The compound (Benzylideneamino)oxyacetyl chloride can be classified as a Schiff base derivative. Schiff bases are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the azomethine group (C=N) is crucial for these activities as it serves as a binding site for various biomolecules.
Antimicrobial Activity
Research indicates that compounds similar to (Benzylideneamino)oxyacetyl chloride exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related Schiff base derivatives demonstrate effective inhibition against strains like Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Schiff Base Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| (Benzylideneamino)oxyacetyl chloride | E. coli | 15 | |
| Schiff base A | S. aureus | 18 | |
| Schiff base B | Klebsiella pneumoniae | 12 |
Anticancer Activity
The anticancer potential of Schiff bases has been well-documented. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of specific cancer cell signaling pathways .
Case Study: Anticancer Mechanism
A study on a related compound demonstrated that it inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis via mitochondrial pathways .
Structure-Activity Relationship (SAR)
The biological activity of (Benzylideneamino)oxyacetyl chloride can be influenced by its structural components. The SAR studies suggest that:
- The presence of electron-withdrawing groups enhances antimicrobial activity.
- The length and branching of alkyl chains affect the lipophilicity and thus the bioavailability of the compound.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increases antimicrobial potency |
| Longer alkyl chains | Improves lipophilicity |
| Aromatic rings | Enhances interaction with biomolecules |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
